6-Azidohexansäure

Übersicht

Beschreibung

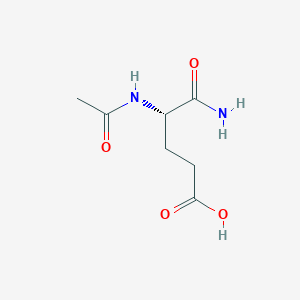

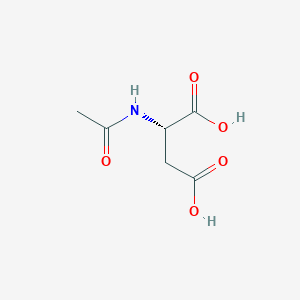

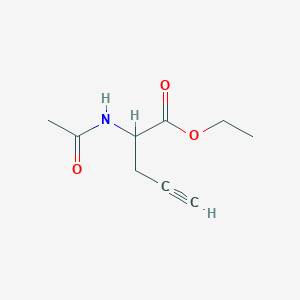

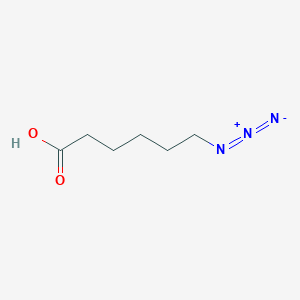

6-Azidohexanoic acid is a six-carbon saturated fatty acid with an ω-terminal azide group . This building block can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC), forming a stable amide bond .

Synthesis Analysis

The terminal azide group of 6-azidohexanoic acid allows conjugation with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This makes it useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .Molecular Structure Analysis

The empirical formula of 6-azidohexanoic acid is C6H11N3O2 . It has a molecular weight of 157.17 g/mol . The InChI key is JCORXJUUSVCJEP-UHFFFAOYSA-N .Chemical Reactions Analysis

The terminal azide group of 6-azidohexanoic acid can react with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction . This reaction is also known as click chemistry .Physical And Chemical Properties Analysis

6-Azidohexanoic acid is a liquid at room temperature . It has a refractive index of n/D 1.463 . It is soluble in DMF, DMSO, THF, chloroform, and dichloromethane . It has a density of 1.074 g/mL .Wissenschaftliche Forschungsanwendungen

Klickchemie für die Biokonjugation

6-Azidohexansäure: wird häufig in der Klickchemie eingesetzt, einer Klasse biokompatibler chemischer Reaktionen, die sich ideal für die Biokonjugation eignen. Die terminale Azidgruppe dieser Verbindung ermöglicht eine effiziente Konjugation mit Alkin-haltigen Verbindungen durch eine Kupfer(I)-katalysierte Cycloadditionsreaktion .

Vernetzungsmittel

Aufgrund ihrer reaktiven Azidgruppe dient This compound als effektives Vernetzungsmittel. Sie kann verwendet werden, um stabile Verbindungen zwischen verschiedenen molekularen Einheiten zu schaffen, was in der Materialwissenschaft und Polymerchemie von entscheidender Bedeutung ist .

Synthese von chemischen Sonden

Diese Verbindung ist bei der Synthese von chemischen Sonden von Bedeutung. Diese Sonden sind wichtige Werkzeuge zur Untersuchung biologischer Systeme und ermöglichen es Forschern, verschiedene biologische Prozesse zu markieren und zu verfolgen .

Synthese von Cellulose-basierten Klick-Gerüsten

This compound: wird bei der Synthese von Cellulose-basierten Klick-Gerüsten verwendet. Diese Gerüste finden Anwendung in der Gewebezüchtung und regenerativen Medizin, wo sie eine Matrix für Zellwachstum und Gewebsbildung bieten .

Funktionalisierung neuer Verbindungen

Sie wird auch bei der Funktionalisierung neuer Verbindungen wie Ethynylzink(II)-Phthalocyanin über Klickchemie verwendet. Dieser Prozess ist entscheidend für die Herstellung neuer Materialien mit spezifischen Eigenschaften für verschiedene industrielle Anwendungen .

Herstellung von Peptid-Mikroarrays

Eine weitere Anwendung liegt in der Herstellung von Peptid-Mikroarrays. Diese Mikroarrays werden für die Hochdurchsatzanalyse von Protein-Protein-Wechselwirkungen verwendet und können durch katalyseurfreie Klickchemie unter Verwendung von This compound hergestellt werden .

Wirkmechanismus

Target of Action

6-Azidohexanoic acid is a six-carbon saturated fatty acid with an ω-terminal azide group . This compound primarily targets compounds containing alkyne groups . The azide group in 6-azidohexanoic acid can react with these alkyne groups, forming a stable triazole linkage .

Mode of Action

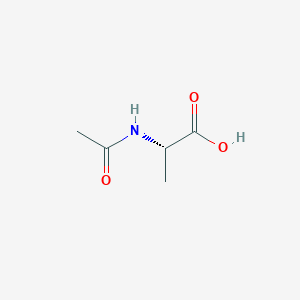

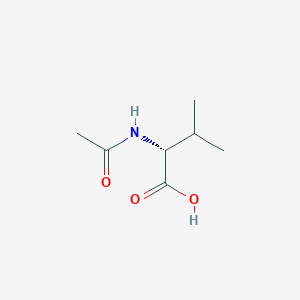

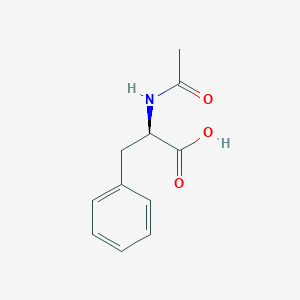

The mode of action of 6-azidohexanoic acid involves a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This reaction allows the azide group of 6-azidohexanoic acid to conjugate with compounds containing alkyne groups . Additionally, the terminal carboxylic acid of 6-azidohexanoic acid can react with primary amine groups in the presence of activators such as EDC or DCC, forming a stable amide bond .

Biochemical Pathways

The biochemical pathways affected by 6-azidohexanoic acid are primarily related to the formation of stable triazole linkages and amide bonds . These reactions facilitate the synthesis of complex molecules, enabling various bioconjugation strategies .

Pharmacokinetics

The solubility of 6-azidohexanoic acid in various solvents such as dmf, dmso, thf, chloroform, and dichloromethane suggests that it may have good bioavailability.

Result of Action

The result of the action of 6-azidohexanoic acid is the formation of stable triazole linkages and amide bonds . This enables the synthesis of complex molecules and facilitates various bioconjugation strategies, including crosslinking and the synthesis of chemical probes .

Action Environment

The action of 6-azidohexanoic acid can be influenced by various environmental factors. For instance, the copper (I)-catalyzed cycloaddition reaction (click chemistry) requires a well-ventilated environment . Additionally, the compound should be stored at temperatures between -15°C to -25°C to maintain its stability and efficacy. The compound’s reactivity can also be affected by moisture, so it should be allowed to equilibrate to room temperature before opening to avoid moisture condensation .

Safety and Hazards

6-Azidohexanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Eigenschaften

IUPAC Name |

6-azidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCORXJUUSVCJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452913 | |

| Record name | 6-azidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79598-53-1 | |

| Record name | 6-azidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azidohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 6-azidohexanoic acid particularly useful for labeling large peptides like pHLIP?

A1: Traditional methods for radiolabeling peptides with fluorine-18 ([18F]) often struggle with larger molecules. The research highlights the successful use of 6-azidohexanoic acid as a linker, attached to the N-terminus of the pHLIP peptide []. This allows for a two-step labeling approach: First, a novel [18F]-labeled prosthetic group (6-[18F]fluoro-2-ethynylpyridine) is synthesized. Then, the azide group on the modified pHLIP readily reacts with the alkyne group of the prosthetic group via CuAAC "click chemistry" []. This strategy simplifies the [18F] labeling of large peptides, offering a more efficient and reliable alternative for developing potential PET tracers [].

Q2: Besides peptide labeling, what other applications utilize the "click" reactivity of 6-azidohexanoic acid?

A2: The research demonstrates the versatility of 6-azidohexanoic acid in various applications:

- Multimerization of bioactive peptides: By attaching multiple 6-azidohexanoic acid-modified peptides to a scaffold containing multiple alkyne groups, researchers can create multivalent constructs []. This has implications for enhancing binding affinity and potentially improving the efficacy of peptide-based therapeutics.

- Synthesis of polymer monolithic columns: 6-azidohexanoic acid can be incorporated into polymer monoliths during their synthesis via a "one-pot" process combining free radical polymerization and CuAAC "click" chemistry []. This allows for the facile creation of stationary phases for capillary liquid chromatography with tunable properties, enabling separations based on hydrophobic, hydrophilic, and cation-exchange interactions [].

- Development of water-soluble drug conjugates: 6-azidohexanoic acid can be used to conjugate a therapeutic molecule like camptothecin (CPT) to a water-soluble polymer, such as polyoxetane []. This approach enhances the water solubility and cytocompatibility of the drug while retaining its activity [].

Q3: Are there any concerns regarding the stability of 6-azidohexanoic acid-containing compounds?

A4: The research on [18F]-labeled pHLIP provides data on the in vitro stability of the conjugate []. The results show that [18F]-D-WT-pHLIP, containing the 6-azidohexanoic acid linker and the triazole ring, remained remarkably stable in both human and mouse plasma over 120 minutes []. This stability is crucial for its potential use as a PET tracer and suggests that the incorporation of 6-azidohexanoic acid does not necessarily compromise the stability of the final conjugate.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.